molecular formula C21H17F2N5O B4202282 2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide

2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide

Cat. No.: B4202282
M. Wt: 393.4 g/mol
InChI Key: IXNINCSFCLVGNR-UHFFFAOYSA-N
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Description

2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple functional groups, including cyano, difluorophenyl, and diazatricyclo moieties. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide has a wide range of scientific research applications, including:

    Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and difluorophenyl groups are likely to play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide can be compared with other similar compounds, such as:

    4,5-dicyano-N-(2,4-difluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-triene-1-carboxamide: This compound differs in the position of the fluorine atoms on the phenyl ring, which can affect its chemical properties and reactivity.

    4,5-dicyano-N-(2,5-dichlorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-triene-1-carboxamide:

    4,5-dicyano-N-(2,5-dimethylphenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-triene-1-carboxamide: The substitution of methyl groups for fluorine atoms can result in changes to the compound’s physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

4,5-dicyano-N-(2,5-difluorophenyl)-8,11,11-trimethyl-3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O/c1-19(2)20(3)6-7-21(19,17-16(20)26-14(9-24)15(10-25)27-17)18(29)28-13-8-11(22)4-5-12(13)23/h4-5,8H,6-7H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNINCSFCLVGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC(=C(N=C32)C#N)C#N)C(=O)NC4=C(C=CC(=C4)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide
Reactant of Route 2
Reactant of Route 2
2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide
Reactant of Route 3
Reactant of Route 3
2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide
Reactant of Route 4
Reactant of Route 4
2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide
Reactant of Route 5
Reactant of Route 5
2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide
Reactant of Route 6
Reactant of Route 6
2,3-dicyano-N-(2,5-difluorophenyl)-8,9,9-trimethyl-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide

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